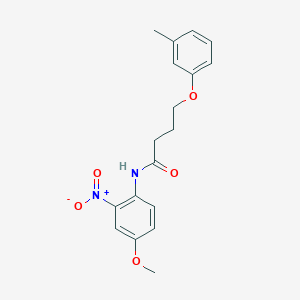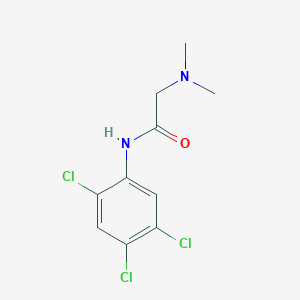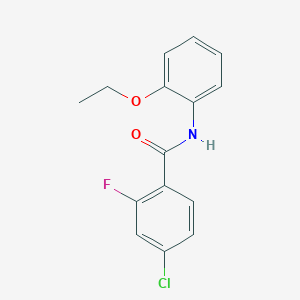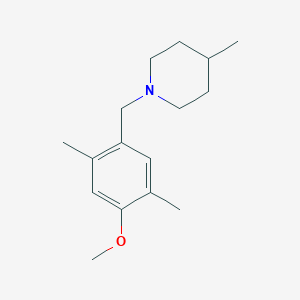![molecular formula C17H21ClN2O3 B5115180 2-[methyl(2-phenylethyl)amino]-1-(3-nitrophenyl)ethanol hydrochloride](/img/structure/B5115180.png)
2-[methyl(2-phenylethyl)amino]-1-(3-nitrophenyl)ethanol hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[methyl(2-phenylethyl)amino]-1-(3-nitrophenyl)ethanol hydrochloride, also known as clenbuterol hydrochloride, is a synthetic compound that belongs to the class of beta-2 adrenergic agonists. It is commonly used as a bronchodilator in the treatment of respiratory disorders such as asthma. In addition to its medical uses, clenbuterol is also widely used in scientific research due to its unique biochemical and physiological effects.
作用機序
Clenbuterol hydrochloride exerts its effects through activation of beta-2 adrenergic receptors, which are found in various tissues throughout the body. Activation of these receptors leads to increased cAMP production, which in turn activates protein kinase A and other downstream signaling pathways. The net effect of this signaling cascade is increased lipolysis, thermogenesis, and muscle growth.
Biochemical and Physiological Effects:
Clenbuterol hydrochloride has a number of unique biochemical and physiological effects that make it a valuable research tool. It has been shown to increase metabolic rate and thermogenesis, leading to increased energy expenditure and fat loss. Clenbuterol also has potent anabolic effects, promoting muscle growth and protein synthesis. In addition, it has been shown to have anti-inflammatory and antioxidant properties.
実験室実験の利点と制限
Clenbuterol hydrochloride has several advantages as a research tool. It is a highly specific agonist for beta-2 adrenergic receptors, which allows for precise investigation of the role of these receptors in various physiological processes. Clenbuterol is also relatively easy to administer and has a long half-life, which allows for sustained activation of beta-2 adrenergic receptors. However, 2-[methyl(2-phenylethyl)amino]-1-(3-nitrophenyl)ethanol hydrochloride has several limitations as a research tool. It can be difficult to control for individual differences in response to the drug, and it may have off-target effects that can complicate interpretation of results.
将来の方向性
There are several potential future directions for research on 2-[methyl(2-phenylethyl)amino]-1-(3-nitrophenyl)ethanol hydrochloride hydrochloride. One area of interest is the potential therapeutic uses of this compound in the treatment of muscle wasting disorders and obesity. Another area of interest is the role of beta-2 adrenergic receptors in various disease states, such as diabetes and cardiovascular disease. Finally, there is interest in developing more selective and potent beta-2 adrenergic agonists that can be used as research tools and potential therapeutics.
合成法
Clenbuterol hydrochloride is synthesized through a series of chemical reactions starting with the precursor compound, 4-amino-3-nitrophenol. The precursor is first protected with a tert-butyl group, and then reacted with 2-phenylethylamine to form the intermediate compound, 2-(tert-butylamino)-1-(3-nitrophenyl)ethanol. This intermediate is then deprotected and reacted with methyl iodide to form the final product, 2-[methyl(2-phenylethyl)amino]-1-(3-nitrophenyl)ethanol hydrochloride.
科学的研究の応用
Clenbuterol hydrochloride has been extensively studied in scientific research due to its unique biochemical and physiological effects. It is commonly used as a research tool to investigate the role of beta-2 adrenergic receptors in various physiological processes such as metabolism, thermogenesis, and muscle growth. Clenbuterol has also been shown to have potential therapeutic uses in the treatment of muscle wasting disorders and obesity.
特性
IUPAC Name |
2-[methyl(2-phenylethyl)amino]-1-(3-nitrophenyl)ethanol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3.ClH/c1-18(11-10-14-6-3-2-4-7-14)13-17(20)15-8-5-9-16(12-15)19(21)22;/h2-9,12,17,20H,10-11,13H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUXPQRPXJMBGGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC1=CC=CC=C1)CC(C2=CC(=CC=C2)[N+](=O)[O-])O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1,3-dimethyl-5-(5-nitro-2-furyl)-5,11-dihydro-1H-indeno[2',1':5,6]pyrido[2,3-d]pyrimidine-2,4,6(3H)-trione](/img/structure/B5115103.png)
![N-[(1-{[1-(2-fluoro-5-methylbenzyl)-4-piperidinyl]methyl}-1H-1,2,3-triazol-4-yl)methyl]urea trifluoroacetate](/img/structure/B5115111.png)

![N-[2-(1-cyclohexen-1-yl)ethyl]-4-{5-[(4-methyl-1-piperidinyl)methyl]-1H-tetrazol-1-yl}butanamide](/img/structure/B5115130.png)

![5-{[5-(3-chloro-4-methoxyphenyl)-2-furyl]methylene}-3-(2-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5115142.png)
![4-({3-[4-(2-methoxyphenyl)-1-piperazinyl]-1-piperidinyl}carbonyl)-6-methylquinoline](/img/structure/B5115149.png)
![ethyl 4-(isobutyl{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}amino)-1-piperidinecarboxylate](/img/structure/B5115164.png)

![3-(2-methoxyphenyl)-N-{2-[(6-methyl-2-pyridinyl)methyl]-1,2,3,4-tetrahydro-7-isoquinolinyl}propanamide](/img/structure/B5115177.png)
![{1-[4-(benzyloxy)benzyl]-2-pyrrolidinyl}methanol](/img/structure/B5115203.png)
![4-(benzyloxy)-N-({[2-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5115211.png)


